molecular formula C18H17N3O3 B5161449 5-(1-benzyl-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

5-(1-benzyl-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5161449
M. Wt: 323.3 g/mol
InChI Key: IVPRURWVJIBUIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, referred to as JE-1 in , is a pyrimidine-2,4,6-trione derivative featuring a 1-benzyl-2,6-dimethylpyridin-4(1H)-ylidene substituent. It is synthesized via a reaction between 5-(2-(4-(dimethylamino)styryl)-6-methyl-4H-pyran-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione and benzylamine under mild conditions, yielding 80% of a dark-yellow powder . Structural confirmation was achieved using IR, $ ^1H $ NMR, $ ^{13}C $ NMR, and elemental analysis. The compound exhibits fluorescence due to its conjugated styryl group and dimethylamino donor moiety, making it relevant for materials science applications such as light amplification media .

Properties

IUPAC Name

5-(1-benzyl-2,6-dimethylpyridin-4-ylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-8-14(15-16(22)19-18(24)20-17(15)23)9-12(2)21(11)10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPRURWVJIBUIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=O)NC(=O)NC2=O)C=C(N1CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-benzyl-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a condensation reaction between appropriate pyridine and pyrimidine derivatives. The general method includes:

  • Reagents : Use of benzyl-substituted pyridine and pyrimidine precursors.
  • Conditions : The reaction is often conducted in a solvent such as ethanol or DMSO at elevated temperatures to promote yield.
  • Purification : The product is purified using column chromatography to isolate the desired compound.

Antimicrobial Activity

Research indicates that derivatives of pyrimidines exhibit significant antimicrobial properties. For instance:

  • A study evaluated various pyrimidine derivatives against multi-resistant strains of Escherichia coli and Staphylococcus aureus. Compounds structurally similar to the target compound showed promising antibacterial activity with Minimum Inhibitory Concentrations (MIC) ranging from 50 µg/mL to 200 µg/mL against these pathogens .

Anticancer Properties

Pyrimidine derivatives have been investigated for their anticancer potential:

  • In vitro studies demonstrated that certain pyrimidine compounds exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For example, a closely related compound showed IC50 values as low as 0.03 µM against A549 cells .

Neuroprotective Effects

There is emerging evidence that some pyrimidine derivatives may have neuroprotective effects:

  • Compounds similar to the target structure were tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Certain derivatives displayed IC50 values indicating effective inhibition comparable to standard drugs .

Case Study 1: Antibacterial Screening

A series of 2-(benzylthio)pyrimidines were synthesized and screened for antibacterial activity. Among them, several exhibited significant activity against resistant strains with noted structures similar to the target compound . The results are summarized in the following table:

CompoundTarget BacteriaMIC (µg/mL)
6cS. aureus50
6hE. coli100
6mS. aureus25

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, a related pyrimidine derivative was tested against various cancer cell lines. The findings were as follows:

Cell LineIC50 (µM)
MCF-70.09
A5490.03
Colo-2050.01

These results indicate a potent anticancer activity that warrants further investigation into the structure-activity relationship of these compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of JE-1 with structurally or functionally related compounds:

Structural Analogues

Compound Name Substituents Key Structural Differences Synthesis & Properties
JE-1 1-Benzyl-2,6-dimethylpyridin-4-ylidene, 4-(dimethylamino)styryl Conjugated styryl group, benzyl, and dimethylamino substituents Synthesized via nucleophilic substitution; exhibits fluorescence ($\lambda_{\text{em}}$ ~550 nm) and thermal stability (m.p. >300°C) .
5-Benzylidenebarbituric Acid Derivatives (e.g., Compound 4a in ) Benzylidene group at C5 Lacks pyridine ring and styryl conjugation Synthesized via Claisen-Schmidt condensation; demonstrates antifibrotic activity by inhibiting NF-κB signaling in liver fibrosis models .
5-((1-Benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6-triones () Indole-benzyl hybrid substituent Incorporates indole moiety instead of pyridine Exhibits potent antiproliferative activity (IC$_{50}$ <10 µM against HT-29 colon cancer cells) and radiosensitizing effects .
5-(2,6-Dichlorobenzylidene)pyrimidine-2,4,6-trione () 2,6-Dichlorobenzylidene group Electron-withdrawing chlorine substituents DFT studies confirm keto form (T0) as the most stable isomer; solvatochromic shifts observed in polar solvents .

Physicochemical Properties

  • Solubility : JE-1 is sparingly soluble in water but dissolves in DMSO and chloroform, similar to indole-derived analogs .
  • Stability: Derivatives with electron-donating groups (e.g., dimethylamino in JE-1) exhibit greater thermal and photostability than halogenated analogs () .
  • Solvatochromism: Styryl-containing derivatives (e.g., JE-1) show pronounced solvatochromic shifts in polar solvents, aligning with Reichardt’s polarity scale () .

Key Research Findings

Structure-Activity Relationships: The dimethylamino group in JE-1 enhances electron delocalization, critical for fluorescence and DNA interaction in related analogs . Benzyl substituents improve lipophilicity, enhancing blood-brain barrier penetration in antitumour analogs () .

Synthetic Advancements :

  • JE-1 and analogs are synthesized via green chemistry approaches (e.g., Fe$3$O$4$@Co(BDC)-NH$_2$-catalyzed reactions), achieving yields >75% () .

Therapeutic Potential: Pyrimidine-triones with indole or benzimidazole moieties () outperform traditional barbiturates in targeted therapy due to selective cytotoxicity .

Q & A

Q. What are the optimal synthetic routes for 5-(1-benzyl-2,6-dimethylpyridin-4(1H)-ylidene)pyrimidine-2,4,6(1H,3H,5H)-trione?

  • Methodological Answer: The compound can be synthesized via condensation reactions between substituted pyridines and barbituric acid derivatives. For example, benzylamine is often used to introduce the benzyl group under reflux conditions in ethanol or methanol. Reaction parameters such as temperature (60–80°C), pH (~7–9), and stoichiometric ratios (1:1.2 for benzylamine:pyrimidinetrione precursor) are critical for yield optimization. Catalysts like triethylamine may enhance reaction efficiency . Post-synthesis purification typically involves column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol.

Q. How is the structural integrity of this compound validated?

  • Methodological Answer: Structural confirmation relies on spectroscopic techniques:
  • 1H/13C NMR: Key signals include aromatic protons (δ 7.3–7.5 ppm for benzyl groups) and methyl protons (δ 2.5–3.0 ppm). Carbonyl carbons appear at δ 165–170 ppm .
  • IR Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O) and ~1580 cm⁻¹ (C=N) confirm the pyrimidinetrione core .
  • Elemental Analysis: Matching calculated vs. observed C, H, N percentages ensures purity (>95%) .

Q. What are the stability profiles under laboratory conditions?

  • Methodological Answer: The compound is stable at room temperature in inert atmospheres but degrades under extreme pH (<3 or >11) or prolonged UV exposure. Thermal stability tests (TGA/DSC) show decomposition above 250°C. Storage recommendations: desiccated, dark conditions at 4°C .

Advanced Research Questions

Q. How does the benzyl substituent influence biological activity compared to other alkyl/aryl analogs?

  • Methodological Answer: Structure-activity relationship (SAR) studies reveal that the benzyl group enhances lipophilicity, improving cell membrane permeability. For example, derivatives with benzylidene moieties exhibit higher antiproliferative activity (IC₅₀ = 0.68 μM against ovarian cancer cells) compared to alkyl-substituted analogs (IC₅₀ = 1.2–2.5 μM). Computational docking (Autodock Vina) shows benzyl groups forming π-π interactions with DNA base pairs or hydrophobic pockets in target proteins (e.g., β-lactoglobulin) .

Q. What experimental strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay conditions (e.g., cell line variability, serum concentration). To address this:
  • Use standardized protocols (e.g., MTT assay with fixed serum levels).
  • Validate target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR).
  • Cross-reference with in silico predictions (e.g., SwissADME for pharmacokinetic profiling) .

Q. Can this compound act as a multi-target inhibitor?

  • Methodological Answer: Molecular dynamics simulations (GROMACS) and network pharmacology suggest dual inhibition of MMP-9 and NF-κB pathways. Experimental validation includes:
  • MMP-9 Zymography: Reduced gelatinolytic activity at 10 μM concentration.
  • Western Blotting: Downregulation of NF-κB p65 in hepatic stellate cells (IC₅₀ = 5.2 μM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.